molecular formula C11H11N3O B8685781 4-methoxy-N-phenylpyrimidin-2-amine CAS No. 110235-28-4

4-methoxy-N-phenylpyrimidin-2-amine

Cat. No. B8685781
M. Wt: 201.22 g/mol
InChI Key: KLILZWRTRDCKGT-UHFFFAOYSA-N
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Patent
US08003662B2

Procedure details

To a solution of 4-methoxy-N-phenylpyrimidin-2-amine (0.632 g, 3.14 mmol) in acetic acid (20 mL) was added HBr (2.132 ml, 18.84 mmol; 48 wt % in H2O). The reaction mixture was heated at a temperature ranging from about 90° C. to about 95° C. for 3 hours. The reaction mixture was cooled to room temperature and diluted with H2O. The pH of the reaction mixture was adjusted to about 5 to about 6 with 6M aqueous NaOH which resulted in the formation of a solid precipitate. The solid was filtered, washed with H2O, collected and dried under vacuum to yield the desired product (0.553 g, 94%) as a white solid. 1H-NMR (400 MHz, DMSO-d6) δ 10.74 (br s, 1H), 8.81 (br s, 1H), 7.76 (s, 1H), 7.60 (d, 2H), 7.31 (t, 2H), 7.02 (t, 1H), 5.81 (s, 1H). LRMS (ESI pos) m/e 188 (M+1).
Quantity
0.632 g
Type
reactant
Reaction Step One
Name
Quantity
2.132 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([NH:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:4]=1.Br.[OH-].[Na+]>C(O)(=O)C.O>[C:10]1([NH:9][C:5]2[NH:4][C:3](=[O:2])[CH:8]=[CH:7][N:6]=2)[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.632 g
Type
reactant
Smiles
COC1=NC(=NC=C1)NC1=CC=CC=C1
Name
Quantity
2.132 mL
Type
reactant
Smiles
Br
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at a temperature
CUSTOM
Type
CUSTOM
Details
resulted in the formation of a solid precipitate
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
collected
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC1=NC=CC(N1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.553 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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